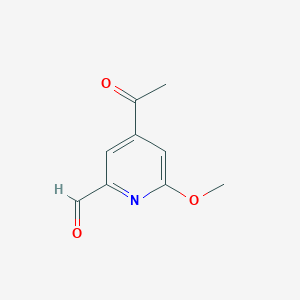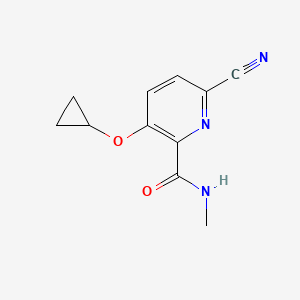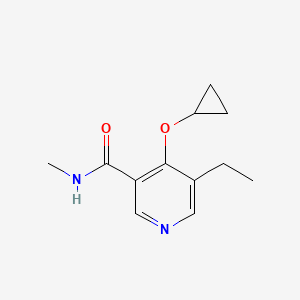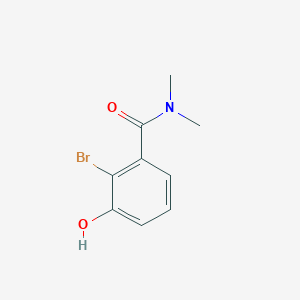
4-Iodo-3-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-(methylthio)phenol is an aromatic organic compound characterized by the presence of an iodine atom, a methylthio group, and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-(methylthio)phenol typically involves the iodination of 3-(methylthio)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-3-(methylthio)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products:
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
4-Iodo-3-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Iodo-3-(methylthio)phenol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methylthio group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
4-Iodophenol: Similar structure but lacks the methylthio group, resulting in different reactivity and applications.
3-Iodo-4-methylphenol: Similar but with the iodine and methyl groups in different positions, affecting its chemical properties.
4-Bromo-3-(methylthio)phenol: Bromine instead of iodine, leading to different reactivity in substitution and coupling reactions.
Uniqueness: 4-Iodo-3-(methylthio)phenol is unique due to the presence of both iodine and methylthio groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H7IOS |
|---|---|
Poids moléculaire |
266.10 g/mol |
Nom IUPAC |
4-iodo-3-methylsulfanylphenol |
InChI |
InChI=1S/C7H7IOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 |
Clé InChI |
MNTRRHDQHVKFSS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















